molecular formula C9H11N3O B11913855 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 41740-43-6

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B11913855
CAS-Nummer: 41740-43-6
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: GYUVGPGKWRYRNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 41740-43-6) is an advanced chemical intermediate with the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol . This compound features the 3,4-dihydroquinoxalin-2-one scaffold, which is recognized in scientific literature as a privileged motif in medicinal chemistry and drug discovery . This core structure is frequently investigated for its diverse range of potential pharmacological activities, which, based on analogues, can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The specific 5-amino and 3-methyl substitutions on this privileged scaffold make it a valuable building block for exploring new chemical spaces and developing novel bioactive molecules . Researchers utilize this compound in the synthesis of more complex structures and in studies aimed at understanding regioselectivity in heterocyclic chemistry . It is supplied as a solid and typically requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . This product is intended for research purposes only and is not approved for human consumption.

Eigenschaften

CAS-Nummer

41740-43-6

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

5-amino-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H11N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,10H2,1H3,(H,12,13)

InChI-Schlüssel

GYUVGPGKWRYRNT-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)NC2=CC=CC(=C2N1)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction with α-Ketoesters

A widely employed method involves the cyclocondensation of substituted o-phenylenediamines with α-ketoesters. For example, 2-nitroaniline reacts with methyl 2-oxopropanoate in the presence of bis-catecholato diboron (B₂cat₂) under mild conditions (THF/H₂O, 80°C, 5 h), yielding the dihydroquinoxalinone core after nitro group reduction. This one-pot protocol avoids transition metals and achieves moderate to excellent yields (47–93%).

Key steps :

  • Nucleophilic attack : The amine group of o-phenylenediamine attacks the carbonyl carbon of the α-ketoester.

  • Cyclization : Intramolecular dehydration forms the six-membered lactam ring.

  • Nitro reduction : Iron/ammonium chloride in ethanol/water reduces the nitro to an amino group.

Optimization :

  • Solvent-free conditions improve atom economy and reduce purification steps.

  • Microwave-assisted heating enhances reaction rates (e.g., 30 min vs. 5 h conventional heating).

Ullmann-Type Coupling and Cyclization

Copper-Catalyzed Amination

Enantiopure derivatives are accessible via Ullmann-type coupling of N-Boc-2-iodoanilines with α-amino acids , followed by acid-mediated cyclization. For instance, L-phenylalanine couples with 2-iodoaniline using CuI/Cs₂CO₃ in DMSO (51–90% yield), and subsequent treatment with TFA affords the dihydroquinoxalinone in 79–90% yield without racemization.

Mechanistic highlights :

  • Oxidative addition : Cu(I) facilitates C–N bond formation between the iodoaniline and amino acid.

  • Cyclization : Acidic conditions remove the Boc group and promote lactamization.

Applications :

  • This method enables the introduction of diverse substituents (e.g., aryl, alkyl) at the 3-position.

Photoredox Catalysis for Tandem Synthesis

Visible-Light-Driven Radical Addition

A metal-free approach utilizes organophotoredox catalysis to construct 3,3-disubstituted derivatives. Fukuzumi’s acridinium catalyst ([Mes-Acr-Me]⁺) under 455 nm light initiates a single-electron transfer (SET) from the dihydroquinoxalinone to generate an α-amino radical. This intermediate undergoes 1,6-addition to para-quinone methides , yielding functionalized products in 47–93% yield.

Advantages :

  • Ambient temperature and short reaction times (1–2 h).

  • Compatibility with electron-deficient and electron-rich substrates.

Reductive Amination of Nitro Precursors

Iron-Mediated Nitro Reduction

Starting from 5-nitro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one , the nitro group is reduced using Fe powder and NH₄Cl in ethanol/water (reflux, 2 h). This method achieves near-quantitative yields (97%) and avoids costly catalysts.

Procedure :

  • Suspension : Nitro precursor, Fe powder, and NH₄Cl in ethanol/water.

  • Filtration : Celite filtration removes iron residues.

  • Extraction : Ethyl acetate isolates the product after aqueous workup.

Limitations :

  • Requires prior synthesis of the nitro intermediate, often via nitration of dihydroquinoxalinones.

Bargellini Reaction for 3,3-Disubstituted Derivatives

Phase-Transfer Alkylation

The Bargellini reaction employs trichloromethylcarbinols and o-phenylenediamines under phase-transfer conditions (e.g., K₂CO₃, CH₂Cl₂/H₂O). This method constructs 3,3-disubstituted dihydroquinoxalinones in 33–93% yield, with regioselectivity influenced by electronic effects.

Example :

  • 3-Methyl-3-(trichloromethyl)pentanol reacts with 5-amino-o-phenylenediamine to yield the target compound after column purification.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
CyclocondensationB₂cat₂, THF/H₂O, 80°C47–93Metal-free, scalableRequires nitro reduction step
Ullmann couplingCuI, Cs₂CO₃, DMSO51–90Enantioselective, diverse substituentsHigh catalyst loading
Photoredox catalysis[Mes-Acr-Me]⁺, 455 nm47–93Mild conditions, functional group toleranceLimited to 3,3-disubstituted products
Iron-mediated reductionFe/NH₄Cl, ethanol/H₂O97Cost-effective, high yieldMulti-step synthesis

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear at δ = 7–8 ppm, while the lactam NH resonates at δ = 10–11 ppm.

  • MS (ESI) : Molecular ion peak at m/z = 177.5 [M+H]⁺ confirms the molecular weight (177.20 g/mol).

Purity assessment :

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) ensures >95% purity.

Industrial-Scale Considerations

Solvent Recycling

  • THF and ethanol are recovered via distillation, reducing environmental impact.

Catalytic Efficiency

  • B₂cat₂ exhibits turnover numbers (TON) >100, making it suitable for bulk production .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Chinoxalinderivaten mit verschiedenen funktionellen Gruppen führen.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln, was zur Bildung von 5-Amino-3-methyl-3,4-dihydrochinoxalin-2-ol führt.

Häufige Reagenzien und Bedingungen:

    Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

    Substitution: Halogenierungsmittel, Alkylierungsmittel und Acylierungsmittel können in Gegenwart geeigneter Katalysatoren verwendet werden.

Hauptprodukte, die gebildet werden:

    Oxidation: Chinoxalinderivate mit verschiedenen funktionellen Gruppen.

    Reduktion: 5-Amino-3-methyl-3,4-dihydrochinoxalin-2-ol.

    Substitution: Verschiedene substituierte Chinoxalinderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 5-amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant anti-proliferative effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed varying degrees of cytotoxicity in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The structure-activity relationship (SAR) analysis revealed that specific substituents on the quinoxaline scaffold enhance its anti-cancer properties, with IC50 values indicating potent activity compared to standard chemotherapeutics like tamoxifen .

CompoundCell LineIC50 (µM)
This compoundMCF-76.10
This compoundHCT-1164.54
TamoxifenMCF-714.08
TamoxifenHCT-11642.34

Neuropharmacological Effects

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT3A receptor subtype. This interaction suggests potential applications in treating anxiety and depression through modulation of neurotransmitter systems. The selectivity observed in binding affinity studies indicates that minor structural modifications can lead to significant changes in receptor interactions .

Study on Antiviral Properties

A notable study investigated the antiviral potential of derivatives based on the dihydroquinoxaline scaffold against HIV. The compound GW420867X, a derivative of this compound, demonstrated promising results in clinical trials for HIV treatment, showcasing its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Despite its efficacy, challenges related to bioavailability were noted .

Wirkmechanismus

The mechanism of action of 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional differences between 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one and related compounds:

Compound Name Substituents Biological Activity Key Properties References
This compound 5-NH2, 3-CH3 Not explicitly reported Potential H-bond donor (NH2), moderate lipophilicity (CH3)
5QX (1-Methyl-3,4-dihydroquinoxalin-2-one) 1-CH3 N/A Increased lipophilicity from N-methylation
5GT (7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one) 7-CF3 N/A Electron-withdrawing CF3 group enhances metabolic stability
Mono-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives Carboxylic acid groups sGC activation Enhanced solubility and ionic interactions
J46-37 (JNK3 inhibitor) Optimized substituents Selective JNK3 inhibition High selectivity via molecular docking and dynamics
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one 5-NH2, 8-F, 1-CH3 (quinolinone) N/A Fluorine improves metabolic stability; quinolinone core alters heteroatom arrangement

Key Comparisons

Positional Isomerism
  • 3-Amino-5-methoxyquinoxalin-2(1H)-one (): The amino group at position 3 and methoxy at 5 introduce distinct hydrogen-bonding and polarity profiles compared to the target compound.
Substituent Effects
  • Carboxylic Acid Derivatives: Mono- and di-carboxylic analogs () show sGC activation via ionic interactions, contrasting with the target compound’s amino and methyl groups, which are less polar but may engage in hydrophobic interactions.
Core Structure Variations
  • Quinolinone vs. Dihydroquinoxalinone: 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one () replaces the quinoxaline nitrogen with a carbon, altering electronic properties and heteroatom positioning.

Biologische Aktivität

5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H10N4OC_9H_{10}N_4O with a molecular weight of approximately 178.20 g/mol. Its structure features a fused bicyclic system that includes both benzene and pyridine-like rings. The presence of an amino group at the 5-position and a methyl group at the 3-position significantly contributes to its unique chemical properties and biological activities.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Cyclocondensation Reactions : Utilizing o-phenylenediamines and appropriate carbonyl compounds under controlled conditions.
  • Regioselective Synthesis : Recent methodologies have improved selectivity and yield through specific reaction conditions involving additives like p-TsOH or HOBt .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antiviral Activity

Quinoxaline derivatives, including this compound, have been investigated for their antiviral potential. A systematic review highlighted that while some derivatives showed promise against viruses such as HSV-1 and Hepatitis B virus (HBV), the specific activity of this compound remains less explored compared to others in its class .

Antibacterial Activity

A study on various 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited moderate to good activity against strains like E. coli and S. aureus, suggesting its potential as a lead compound in developing new antibacterial agents .

Anti-inflammatory Properties

Some studies indicate that quinoxaline derivatives possess anti-inflammatory effects, which may be attributed to their ability to modulate key inflammatory pathways. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .

Case Study 1: Antiviral Screening

In one study, a series of quinoxaline derivatives were screened for antiviral activity against HSV-1. While the overall effectiveness was modest, compounds structurally related to this compound showed reduced cytotoxicity compared to standard antiviral agents .

Case Study 2: Antibacterial Evaluation

A recent evaluation of synthesized derivatives revealed that compound variants with different substituents showed varying degrees of antibacterial efficacy. For instance:

CompoundR GroupE. coli (Zone of Inhibition)S. aureus (Zone of Inhibition)
5aH18 mm15 mm
5bm-OCH₃19 mm18 mm
5im-F20 mm17 mm

This table illustrates the comparative antibacterial activity across different derivatives, indicating that slight modifications can significantly influence biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Amino-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, ethyl glyoxalate reacts with o-phenylenediamine under reflux in ethanol to form quinoxalin-2(1H)-one intermediates, followed by reduction with NaCNBH₃ in methanol/acetic acid to yield 3,4-dihydroquinoxalinone derivatives . Post-synthesis characterization involves nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classification, the compound exhibits acute toxicity (Category 4) via oral, dermal, and inhalation routes. Researchers must use fume hoods, wear nitrile gloves, and employ closed systems during synthesis. Emergency procedures should include immediate decontamination and access to safety showers/eye wash stations .

Q. How is the purity of this compound validated during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases monitors reaction progress. Final purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, ensuring ≥95% purity. Recrystallization in ethanol or methanol optimizes crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 45°C for condensation steps), and catalyst screening (e.g., NaH for alkylation). Kinetic studies using in-situ IR spectroscopy help identify rate-limiting steps, while DoE (Design of Experiments) models predict optimal reagent stoichiometry .

Q. What strategies address contradictions in reported biological activity data for 5-Amino-3-methyl derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Researchers should standardize assays using CLSI guidelines, validate cell lines via STR profiling, and employ orthogonal methods (e.g., enzymatic inhibition studies with recombinant proteins) to confirm target engagement .

Q. How are advanced derivatives of this compound designed for targeted therapeutic applications?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization at the 3-methyl and 5-amino positions. For example, introducing carboxybenzyl groups via Pd-catalyzed cross-coupling enhances solubility and receptor binding. Docking simulations with hH-NOX protein models (using UCSF Chimera) predict binding affinities before synthesis .

Q. What analytical techniques resolve structural ambiguities in dihydroquinoxalinone derivatives?

  • Methodological Answer : X-ray crystallography confirms stereochemistry, while 2D NMR (COSY, NOESY) distinguishes regioisomers. For unstable intermediates, cryogenic LC-MS with electron spray ionization (ESI) captures transient species. Computational validation via Gaussian 16 DFT calculations corroborates experimental data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.